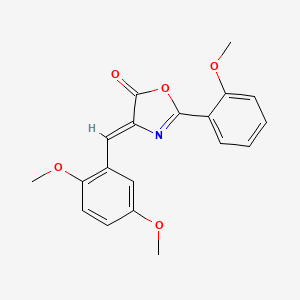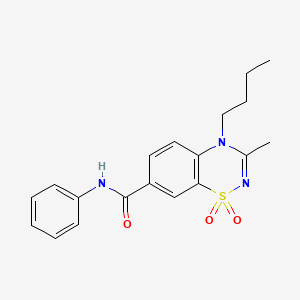
(4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, (4Z)-4-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE stands out due to its unique combination of methoxyphenyl groups and an oxazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H17NO5 |
|---|---|
Peso molecular |
339.3 g/mol |
Nombre IUPAC |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO5/c1-22-13-8-9-16(23-2)12(10-13)11-15-19(21)25-18(20-15)14-6-4-5-7-17(14)24-3/h4-11H,1-3H3/b15-11- |
Clave InChI |
GNFZBQLCKJJRLE-PTNGSMBKSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3OC |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(morpholin-4-ylmethyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11226594.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11226600.png)
![(4Z)-2-(4-chlorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11226603.png)
![6,7-Dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226606.png)
![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B11226611.png)
![1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]-N-(2-phenylethyl)cyclopentanamine](/img/structure/B11226616.png)
![N-(2-Methoxy-5-methylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11226621.png)
![N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11226636.png)
![1-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine](/img/structure/B11226639.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11226644.png)
![4-[4-(2-fluorophenyl)piperazin-1-yl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11226649.png)
![7-(4-bromophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11226658.png)

